3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl phenylmethanesulfonate
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Overview
Description
3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl phenylmethanesulfonate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl phenylmethanesulfonate typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of 3,4,5-trifluorophenylboronic acid with a benzoxazole derivative under Suzuki-Miyaura coupling conditions . This reaction is facilitated by a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl phenylmethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluorophenyl group, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl phenylmethanesulfonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl phenylmethanesulfonate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluorophenyl group can enhance the compound’s binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trifluorophenylboronic acid
- 3,4,5-Trifluorophenol
- 3,4,5-Trifluorobenzene
Uniqueness
Compared to similar compounds, 3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl phenylmethanesulfonate stands out due to its combination of functional groups, which impart unique reactivity and potential applications. The presence of the benzoxazole and phenylmethanesulfonate groups, in addition to the trifluorophenyl moiety, allows for a broader range of chemical transformations and interactions.
Properties
Molecular Formula |
C20H12F3NO4S |
---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
[3-(3,4,5-trifluorophenyl)-1,2-benzoxazol-6-yl] phenylmethanesulfonate |
InChI |
InChI=1S/C20H12F3NO4S/c21-16-8-13(9-17(22)19(16)23)20-15-7-6-14(10-18(15)27-24-20)28-29(25,26)11-12-4-2-1-3-5-12/h1-10H,11H2 |
InChI Key |
BCFVYYZFGHCLCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)OC2=CC3=C(C=C2)C(=NO3)C4=CC(=C(C(=C4)F)F)F |
Origin of Product |
United States |
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